molecular formula C16H18ClN3O4S B3005298 2-(4-chlorophenoxy)-N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]acetamide CAS No. 1171773-34-4

2-(4-chlorophenoxy)-N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]acetamide

Cat. No.: B3005298
CAS No.: 1171773-34-4
M. Wt: 383.85
InChI Key: CTDIBDPQAAHAGI-UHFFFAOYSA-N
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Description

This compound features a pyrazole core substituted at the 1-position with a 1,1-dioxothiolan moiety and at the 5-position with an acetamide group bearing a 4-chlorophenoxy chain. The 1,1-dioxothiolan (tetrahydrothiophene-1,1-dioxide) substituent introduces sulfone functionality, which may enhance metabolic stability and hydrogen-bonding interactions. While direct biological data for this compound are unavailable in the provided evidence, structurally related pyrazole-acetamide derivatives exhibit insecticidal, antifungal, and medicinal properties .

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[2-(1,1-dioxothiolan-3-yl)-5-methylpyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O4S/c1-11-8-15(20(19-11)13-6-7-25(22,23)10-13)18-16(21)9-24-14-4-2-12(17)3-5-14/h2-5,8,13H,6-7,9-10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTDIBDPQAAHAGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)COC2=CC=C(C=C2)Cl)C3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]acetamide typically involves multiple steps. One common method includes the reaction of 4-chlorophenol with an appropriate acylating agent to form the chlorophenoxy intermediate. This intermediate is then reacted with a pyrazole derivative under controlled conditions to form the desired compound. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product. Industrial methods may also incorporate green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-chlorophenoxy)-N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues

Pyrazole Carboxamide Derivatives ()

Compounds 3a–3p in share a pyrazole-carboxamide scaffold but differ in aryl substituents and halogenation patterns. Key examples:

  • 3a: 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide.
  • 3b: 5-Chloro-1-(4-chlorophenyl)-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1H-pyrazole-4-carboxamide.
  • 3d : Incorporates a 4-fluorophenyl group.

Key Structural Differences :

  • The target compound replaces the carboxamide-linked pyrazole (as in 3a–3p) with an acetamide group.
  • The 1,1-dioxothiolan moiety is absent in 3a–3p, which instead feature cyano, chloro, or methyl groups.
  • The 4-chlorophenoxy chain in the target compound is unique compared to the phenyl or halogenated aryl groups in 3a–3p.
2-Chloro-N-[1-(4-Chlorophenyl)-3-Cyano-1H-Pyrazol-5-yl]Acetamide ()

This compound shares the acetamide-pyrazole backbone but differs in substituents:

  • Pyrazole 1-position: 4-chlorophenyl.
  • Pyrazole 3-position: Cyano group.
  • Acetamide: 2-chloro substitution.

Key Structural Differences :

  • The target compound lacks the 2-chloro and cyano groups but introduces a 4-chlorophenoxy chain and 1,1-dioxothiolan ring.
  • highlights intermolecular N–H···O hydrogen bonding , which may differ in the target compound due to the sulfone group.
Triazole-Containing Analogues ()

Compound 6m (N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide) replaces pyrazole with a triazole ring and incorporates a naphthyl group.

Key Structural Differences :

  • The triazole ring alters electronic properties compared to pyrazole.
  • The naphthyl group increases steric bulk compared to the target compound’s 4-chlorophenoxy chain.

Physicochemical Properties

Compound Molecular Formula Yield (%) Melting Point (°C) Key Spectral Data (IR, NMR)
Target Compound Not provided
3a () C₂₁H₁₅ClN₆O 68 133–135 $ ^1H $-NMR: δ 8.12 (s, 1H), 2.66 (s, 3H)
3b () C₂₁H₁₄Cl₂N₆O 68 171–172 IR: 1636 cm⁻¹ (C=O)
2-Chloro-N-[...]Acetamide C₁₂H₈Cl₂N₄O $ ^1H $-NMR: δ 7.55–7.43 (m, 9H)
6m () C₂₁H₁₈ClN₄O₂ IR: 1678 cm⁻¹ (C=O), HRMS: 393.1112

Notes:

  • The target compound’s 1,1-dioxothiolan group likely increases polarity compared to 3a–3p.
  • Chlorophenoxy substituents may elevate melting points compared to non-halogenated analogues.

Crystallographic and Spectroscopic Comparisons

  • Dihedral Angles : In , the pyrazole and benzene rings form a dihedral angle of 30.7° , whereas the target compound’s 1,1-dioxothiolan group may impose different steric constraints.
  • Spectroscopy: The target compound’s 4-chlorophenoxy group would produce distinct $ ^1H $-NMR aromatic signals (δ ~6.8–7.4 ppm) compared to phenyl groups in 3a–3p (δ ~7.4–8.1 ppm) .

Biological Activity

2-(4-chlorophenoxy)-N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This compound features a chlorinated phenoxy group and a thiolane ring, which contribute to its unique properties and mechanisms of action. This article reviews the biological activity of this compound, focusing on its pharmacological effects, synthesis, and potential applications.

Chemical Structure and Properties

The molecular formula of 2-(4-chlorophenoxy)-N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]acetamide is C16H18ClN3O4SC_{16}H_{18}ClN_{3}O_{4}S with a molecular weight of 383.85 g/mol. The IUPAC name is derived from its structural components, which include a phenoxy group and a pyrazole derivative.

PropertyValue
Molecular FormulaC16H18ClN3O4S
Molecular Weight383.85 g/mol
IUPAC Name2-(4-chlorophenoxy)-N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]acetamide
InChI KeySKNBYDQBTHNQLC-UHFFFAOYSA-N

The compound is known to act as a selective activator of G protein-gated inwardly rectifying potassium (GIRK) channels. These channels play crucial roles in regulating cellular excitability in cardiac and neuronal tissues, potentially influencing heart rhythm and neurotransmission. The activation of GIRK channels can lead to hyperpolarization of the cell membrane, thereby reducing excitability.

Pharmacological Effects

Research indicates that derivatives of pyrazole compounds, including this specific structure, exhibit a range of biological activities:

  • Anti-inflammatory Activity : Similar compounds have demonstrated significant anti-inflammatory effects in various assays. For example, related pyrazole derivatives have been shown to inhibit pro-inflammatory cytokines and reduce edema in animal models .
  • Antimicrobial Properties : Some studies have reported antimicrobial activity against various bacterial strains. The presence of the chlorophenoxy group may enhance the compound's ability to penetrate bacterial membranes .
  • Antitumor Activity : Pyrazolone derivatives are often investigated for their potential antitumor effects. Preliminary studies suggest that compounds with similar structures can induce apoptosis in cancer cells through various pathways .

Study 1: Anti-inflammatory Evaluation

A study published in the Journal of Medicinal Chemistry evaluated several hydroxypyrazole derivatives for anti-inflammatory properties. Among these, compounds structurally related to 2-(4-chlorophenoxy)-N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]acetamide exhibited significant inhibition of inflammatory markers in vitro .

Study 2: Antimicrobial Assessment

In another investigation assessing antimicrobial efficacy, derivatives similar to this compound were tested against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications led to enhanced antibacterial activity compared to standard antibiotics .

Synthesis

The synthesis of 2-(4-chlorophenoxy)-N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]acetamide involves several key steps:

  • Formation of Phenoxy Group : The chlorinated phenoxy moiety is synthesized from 4-chloro-3-methylphenol through halogenation reactions.
  • Thiolane Ring Introduction : A thiolane ring is formed via cyclization reactions involving suitable precursors.
  • Amidation Reaction : The final product is obtained by coupling the phenoxy intermediate with the thiolane derivative under specific reaction conditions.

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